molecular formula C7H9NO2S B1316469 Ethyl 2-methylthiazole-5-carboxylate CAS No. 79836-78-5

Ethyl 2-methylthiazole-5-carboxylate

Cat. No.: B1316469
CAS No.: 79836-78-5
M. Wt: 171.22 g/mol
InChI Key: ORCQTMZHDQSNOJ-UHFFFAOYSA-N
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Description

Ethyl 2-methylthiazole-5-carboxylate (CAS: 56012-38-5) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and an ethyl carboxylate group at position 5. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of antimicrobial agents, enzyme inhibitors, and receptor modulators. Its synthesis typically involves the reaction of thiourea derivatives with ethyl 2-chloroacetoacetate under controlled conditions, yielding high purity (≥98%) and a melting point of 172–173°C .

Preparation Methods

Preparation via Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetate with Thioacetamide

One of the most established methods involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further processed to Ethyl 2-methylthiazole-5-carboxylate.

  • Reaction Conditions : The process is typically carried out in acetonitrile solvent with an amine base (preferably triethylamine) present in molar excess relative to the haloacetoacetate. The reaction proceeds via two main steps: cyclization followed by dehydration.
  • Mechanism : The thioacetamide reacts with the haloacetoacetate to form a thiazole ring through nucleophilic substitution and ring closure, followed by dehydration to yield the thiazole carboxylate ester.
  • Advantages : This method improves upon previous acid-catalyzed dehydration processes by using amine bases, which provide milder conditions and better yields.
Parameter Details
Starting materials Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide
Solvent Acetonitrile
Base Triethylamine (preferred)
Reaction type Cyclization and dehydration
Yield Moderate to high (varies with conditions)

This method is described in detail in a 1999 patent, which highlights the improved process conditions and the role of amine bases in enhancing product yield and purity.

Photolysis of Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in Presence of Thioamides

An alternative synthetic route involves photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in acetonitrile with a small amount of trifluoroacetic acid and thioamides.

  • Reaction Conditions : The reaction is conducted in acetonitrile containing 0.5% trifluoroacetic acid under photolytic conditions.
  • Outcome : This method yields this compound in moderate yields (40–60%) after chromatographic purification.
  • Mechanistic Insight : The process involves formation of vinyl thioester intermediates, which convert to the thiazole ring. The addition of thioamide to the carbene intermediate occurs through sulfur, confirmed by X-ray crystallography.
Parameter Details
Starting material Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate
Solvent Acetonitrile with 0.5% trifluoroacetic acid
Reaction type Photolysis with thioamide addition
Yield 40–60%

This method offers a convenient synthesis route with moderate yields and mechanistic clarity, as reported in the Australian Journal of Chemistry (2004).

Preparation via Reaction of Ethyl 2-chloroacetoacetate with Thiourea and Sodium Carbonate in Ethanol/Ethyl Acetate

A highly efficient and industrially relevant method involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate in an ethanol/ethyl acetate solvent system.

  • Reaction Conditions :
    • Ethanol solution containing 10–35% ethyl acetate.
    • Sodium carbonate added in a weight ratio of 0.01–0.1 relative to ethyl 2-chloroacetoacetate.
    • Temperature controlled between 40–70 °C during the addition and reaction phases.
    • Reaction time approximately 5–5.5 hours.
  • Workup : After reaction completion, partial solvent removal by distillation, cooling, filtration, pH adjustment to 9–10 with caustic soda, stirring, filtration, and vacuum drying.
  • Yield and Purity : Yields exceed 98% with melting points around 172–173 °C, indicating high purity.
Step Conditions/Details
Solvent Ethanol with 10–35% ethyl acetate
Reagents Thiourea (e.g., 30.4 g), sodium carbonate (0.3–3.3 g), ethyl 2-chloroacetoacetate (33 g)
Temperature 40–55 °C during addition, 60–70 °C for reaction hold
Reaction time 5–5.5 hours
pH adjustment To 9–10 with 30% caustic soda solution
Yield >98%
Product Ethyl 2-amino-4-methylthiazole-5-carboxylate (precursor to methylthiazole derivative)

This method is documented in a Chinese patent (2013) and is notable for its short reaction time, mild conditions, and excellent yield, making it suitable for scale-up.

One-Pot Bromination and Cyclization Method Using Acetoacetate and N-Bromosuccinimide

A streamlined "one-pot" synthesis involves bromination of acetoacetate followed by cyclization with thiourea derivatives in a water/tetrahydrofuran solvent system.

  • Reaction Conditions :
    • Starting with acetoacetate and N-bromosuccinimide (NBS) for bromination.
    • Subsequent addition of N-monosubstituted thiourea derivatives.
    • Heating in a water bath to promote cyclization.
  • Advantages : This method simplifies the traditional two-step bromination and cyclization into a single pot, improving operational efficiency.
  • Applications : Produces various 2-substituted amino-4-methylthiazole-5-carboxylate derivatives with high purity and yield.
Parameter Details
Solvent Water and tetrahydrofuran (THF)
Brominating agent N-Bromosuccinimide (NBS)
Cyclization reagent N-monosubstituted thiourea derivatives
Reaction type One-pot bromination and cyclization
Yield High, with good purity

This method is described in a 2011 Chinese patent and is particularly useful for synthesizing diverse thiazole derivatives efficiently.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield (%) Notes
1 Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide Acetonitrile, triethylamine, cyclization + dehydration Moderate to high Improved amine-catalyzed process
2 Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, thioamides Acetonitrile + 0.5% TFA, photolysis 40–60 Photolytic route with mechanistic insight
3 Ethyl 2-chloroacetoacetate, thiourea, sodium carbonate Ethanol/ethyl acetate, 40–70 °C, pH 9–10 >98 Industrially relevant, high yield
4 Acetoacetate, N-bromosuccinimide, thiourea derivatives Water/THF, one-pot bromination and cyclization High Simplified one-pot synthesis

Research Findings and Analysis

  • The amine-catalyzed cyclization method (Method 1) offers a milder alternative to acid-catalyzed dehydration, improving yields and reducing side reactions.
  • The photolysis method (Method 2) provides mechanistic insights into thiazole formation but yields are moderate and purification is required.
  • The ethanol/ethyl acetate method with sodium carbonate (Method 3) is highly efficient, scalable, and produces high-purity product, making it the preferred industrial approach.
  • The one-pot bromination and cyclization (Method 4) simplifies synthesis steps and allows for structural diversity in derivatives, useful for medicinal chemistry applications.

This comprehensive review of preparation methods for this compound highlights the diversity of synthetic strategies, from classical cyclization to modern one-pot processes. The choice of method depends on the desired scale, purity, and derivative scope, with the ethanol/ethyl acetate method standing out for industrial application due to its high yield and operational simplicity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 2-methylthiazole-5-carboxylate serves as a versatile building block for synthesizing complex organic molecules. Its thiazole ring structure allows for various chemical transformations, making it a crucial intermediate in the synthesis of diverse compounds, including pharmaceuticals and agrochemicals.

Reactions Involving this compound

Reaction Type Products Formed
OxidationSulfoxides and sulfones
ReductionThiazolidine derivatives
SubstitutionVarious substituted thiazole derivatives

These reactions highlight the compound's utility in creating new molecules with potential applications in various industries.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activity. Studies have shown its potential as an antimicrobial agent and its effectiveness against various cancer cell lines. For instance, compounds derived from this compound have demonstrated selective cytotoxicity against A549 non-small lung epithelial carcinoma and SHSY-5Y neuroblastoma cells .

Case Study: Anticancer Activity

A study synthesized derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited higher selectivity and stability compared to conventional treatments like doxorubicin. Specifically, one derivative showed significant cytotoxic effects on neuroblastoma cells while sparing healthy cells .

Pharmaceutical Applications

Intermediate in Drug Development

This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those containing thiazole moieties. Its role in drug development is critical due to its ability to enhance the biological activity of drug candidates .

Agrochemical Production

Use in Agrochemicals

The compound is also employed in the production of agrochemicals, where it contributes to the development of herbicides and pesticides. Its chemical properties allow it to interact effectively with biological systems, making it suitable for agricultural applications.

Mechanism of Action

The mechanism of action of ethyl 2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Key Observations :

  • Position 2 Modifications: Electron-withdrawing groups (e.g., trifluoromethylphenyl ) enhance stability and lipophilicity, while electron-donating groups (e.g., amino ) improve reactivity for further derivatization.
  • Synthetic Flexibility : The use of thioamides or thioureas with α-haloketones (e.g., ethyl 2-chloroacetoacetate) is a common strategy, with yields influenced by substituent steric effects and reaction conditions .

Physicochemical Properties

  • Melting Points: Ethyl 2-amino-4-methylthiazole-5-carboxylate (172–173°C ) has a higher melting point than its formyl-substituted analog (206–208°C ), likely due to hydrogen bonding from the amino group.
  • Solubility: Carboxylate esters generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMF), whereas trifluoromethylphenyl derivatives show increased solubility in organic solvents due to enhanced lipophilicity .

Industrial and Pharmacological Relevance

  • Scalable Synthesis : Ethyl 2-methylthiazole-5-carboxylate is synthesized via LiAlH₄ reduction in tetrahydrofuran (78% yield ), offering a robust route for industrial production.
  • Drug Development : Derivatives like ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-5-carboxylate are intermediates in febuxostat synthesis (a gout medication), highlighting their pharmaceutical utility .

Biological Activity

Ethyl 2-methylthiazole-5-carboxylate (EMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its chemical formula is C₇H₈N₂O₂S, and it features both an ethyl ester and a methyl group that contribute to its biological properties.

Anticancer Activity

Recent research has highlighted the potential of EMT and its derivatives as anticancer agents. In a study evaluating several thiazole compounds, EMT demonstrated promising activity against various cancer cell lines. Notably, derivatives showed significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells, with some compounds exhibiting lower IC50 values than the standard chemotherapeutic agent doxorubicin .

Case Study: Anticancer Efficacy

A specific case study involving EMT derivatives assessed their effects on A549 non-small lung epithelial carcinoma, Caco-2 colon carcinoma, and SHSY-5Y neuroblastoma cells. The findings indicated that certain derivatives exhibited selective cytotoxicity towards SHSY-5Y cells compared to normal fibroblasts, suggesting a potential for targeted cancer therapy. The compound 3g was particularly noted for its stability and effectiveness, outperforming doxorubicin in selectivity .

Antimicrobial Activity

EMT has also been evaluated for its antimicrobial properties. A study synthesized various thiazole derivatives, including EMT, which were tested against a range of bacteria and fungi. The results indicated that several compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some showing comparable efficacy to established antibiotics like ampicillin .

Table 1: Antimicrobial Activity of EMT Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
Bacillus subtilis15 µg/mL
Candida albicans20 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of EMT is closely related to its structural features. Modifications to the thiazole ring or the carboxylate group can significantly influence its potency. For instance:

  • Methyl Substitution : The presence of a methyl group at position 2 of the thiazole ring enhances the compound's lipophilicity, which may improve cell membrane permeability.
  • Carboxylate Group : The ethyl ester group contributes to the overall activity by modulating interactions with biological targets.

SAR Analysis : Studies have shown that introducing various substituents on the thiazole ring can lead to enhanced anticancer and antimicrobial properties. For example, compounds with electron-donating groups at specific positions tend to exhibit increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-methylthiazole-5-carboxylate, and how are intermediates optimized for scalability?

this compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-aminothiazole-5-carboxylate can serve as a precursor in large-scale syntheses for structure-activity relationship (SAR) studies. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., aqueous ethanol), temperature (70–90°C), and catalyst-free conditions to improve yields . Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

  • 1H^1H NMR : Identifies proton environments (e.g., methyl groups at δ 1.3–1.5 ppm, ester carbonyls at δ 4.2–4.4 ppm).
  • 13C^{13}C NMR : Confirms carbons in the thiazole ring (δ 160–170 ppm) and ester functionalities (δ 165–175 ppm).
  • HRMS : Validates molecular ion peaks (e.g., [M + H]+^+) with mass accuracy < 5 ppm .
  • IR spectroscopy : Detects C=O stretches (~1700 cm1^{-1}) and aromatic C-N vibrations (~1500 cm1^{-1}) .

Q. How are solubility and stability profiles determined for this compound in experimental settings?

Solubility is assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve:

  • pH-dependent degradation : Incubation in buffers (pH 1–13) at 37°C, monitored by HPLC.
  • Thermal stability : TGA/DSC analysis up to 300°C to identify decomposition points .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

For X-ray crystallography, the SHELX suite is widely used for refinement. Contradictions in electron density maps (e.g., disordered solvent molecules) are addressed by:

  • Twinned data refinement : Using SHELXL’s TWIN/BASF commands.
  • High-resolution data : Applying anisotropic displacement parameters for non-H atoms.
  • Validation tools : Rfree_{\text{free}} cross-checks and PLATON/ADDSYM for symmetry validation .

Q. How can 3D-QSAR models guide the design of this compound derivatives with enhanced bioactivity?

CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are employed to correlate structural features (e.g., steric bulk at position 4, electronic effects at position 5) with antimicrobial activity. Key steps include:

  • Alignment of derivatives : Using the database alignment method.
  • PLS regression : To generate contour maps highlighting favorable/unfavorable regions for activity .
  • Validation : Bootstrapping and cross-validation (q2^2 > 0.5) to ensure predictive power .

Q. What experimental designs mitigate challenges in regioselective functionalization of the thiazole ring?

Regioselectivity is controlled by:

  • Protecting groups : Temporary protection of the ester moiety to direct electrophilic substitution.
  • Catalysts : Pd-mediated cross-coupling for C-H activation at position 4 or 5.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Q. How are antimicrobial activity assays optimized for thiazole derivatives to address false positives?

  • Serial dilution method : MIC (Minimum Inhibitory Concentration) determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Controls : Inclusion of reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
  • Time-kill assays : To distinguish bacteriostatic vs. bactericidal effects .

Q. Methodological Considerations

Q. How is computational chemistry integrated into SAR studies of thiazole-based compounds?

  • Docking simulations : Targeting enzymes (e.g., C. albicans CYP51) to predict binding modes.
  • DFT calculations : Optimizing geometries (B3LYP/6-31G**) and calculating frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas.
  • Handling : Use of fume hoods, anti-static equipment, and PPE (gloves, goggles).
  • Waste disposal : Neutralization with dilute NaOH followed by incineration .

Properties

IUPAC Name

ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQTMZHDQSNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510392
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79836-78-5
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-1,3-thiazole-5-carboxylate
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Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a solution of KOtBu (11.5 g) in THF (203 mL) was cooled to 0° C., and thereto were added dropwise ethyl chloroacetate (12.5 g) and ethyl formate (7.60 g) in THF (40 mL). After the addition, the mixture was stirred at 0° C. for 3 hours, and further stirred at room temperature for 16 hours. Water and a 6N aqueous hydrochloric acid solution were added to the mixture, and the mixture was extracted with Et2O, and dried over MgSO4. The solvent was evaporated under reduced pressure to give ethyl 2-chloroformyl-propionate. Under nitrogen atmosphere, to a solution of ethyl 2-chloroformylpropionate in acetone (250 mL) was added thioacetamide (7.74 g), and the mixture was stirred at 56° C. for 6 hours, and stirred at room temperature for 16 hours. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=12.5/1→10/1) to give ethyl 2-methyl-1,3-thiazole-5-carboxylate (5.74 g, 32%).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
7.74 g
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250 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-methylthiazole-5-carboxylate
Ethyl 2-methylthiazole-5-carboxylate
Ethyl 2-methylthiazole-5-carboxylate
Ethyl 2-methylthiazole-5-carboxylate
Ethyl 2-methylthiazole-5-carboxylate
Ethyl 2-methylthiazole-5-carboxylate

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